5-Fluoro-4-hydroxynicotinonitrile

Medicinal Chemistry Physicochemical Profiling Fluorine Chemistry

5-Fluoro-4-hydroxynicotinonitrile (CAS 1256785-73-5), systematically named 5-fluoro-4-hydroxypyridine-3-carbonitrile, is a halogenated nicotinonitrile derivative characterized by a fluorine atom at the C5 position, a hydroxyl group at C4, and a nitrile moiety at C3 on a pyridine scaffold. Its molecular formula is C6H3FN2O with a molecular weight of 138.1 g/mol.

Molecular Formula C6H3FN2O
Molecular Weight 138.10 g/mol
Cat. No. B12968302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-hydroxynicotinonitrile
Molecular FormulaC6H3FN2O
Molecular Weight138.10 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C(=CN1)F)C#N
InChIInChI=1S/C6H3FN2O/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10)
InChIKeyVCHHTBGWRWVKGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-4-hydroxynicotinonitrile: Core Physicochemical and Structural Baseline for Research Procurement


5-Fluoro-4-hydroxynicotinonitrile (CAS 1256785-73-5), systematically named 5-fluoro-4-hydroxypyridine-3-carbonitrile, is a halogenated nicotinonitrile derivative characterized by a fluorine atom at the C5 position, a hydroxyl group at C4, and a nitrile moiety at C3 on a pyridine scaffold . Its molecular formula is C6H3FN2O with a molecular weight of 138.1 g/mol . Predicted physicochemical properties include a boiling point of 382.1±42.0 °C, density of 1.45±0.1 g/cm³, and an acidic pKa of 5.30±0.10 for the hydroxyl group . Fluorinated nicotinonitriles constitute an important class of building blocks in medicinal chemistry, with fluorine substitution frequently employed to modulate metabolic stability, lipophilicity, and target binding interactions [1].

1
Fluorinated nicotinonitrile building block for medicinal chemistry and lead optimization
2
C5 fluorine enables pKa tuning (predicted ~5.3) and metabolic site-blocking for SAR exploration
3
Dual hydrogen-bond donor/acceptor profile (OH, nitrile) supports synthesis of fluorinated heterocyclic libraries

Why Generic Substitution of 5-Fluoro-4-hydroxynicotinonitrile with Non-Fluorinated or Positional Analogs Fails


Generic substitution of 5-fluoro-4-hydroxynicotinonitrile with structurally similar nicotinonitriles (e.g., 4-hydroxynicotinonitrile or 5-fluoronicotinonitrile) is scientifically unsound due to the unique confluence of substituents that confers distinct physicochemical and electronic properties. The C5 fluorine atom significantly reduces the pKa of the adjacent C4 hydroxyl group (predicted 5.30) relative to non-fluorinated 4-hydroxynicotinonitrile, altering hydrogen-bonding capacity and ionization state at physiological pH . Furthermore, the fluorine substitution can enhance metabolic stability by blocking oxidative metabolism at the C5 position, a common liability in unsubstituted pyridines [1]. The presence of both fluorine and hydroxyl groups enables a specific pattern of intermolecular interactions (hydrogen bond donor/acceptor) that is absent in 5-fluoronicotinonitrile, which lacks the hydroxyl moiety. These combined effects mean that even closely related analogs cannot recapitulate the compound's profile in assays or synthetic applications, making direct substitution a risk for irreproducible results.

4-OH analog Lacks C5 fluorine; pKa may shift to >8, altering ionization state and hydrogen-bond capacity at physiological pH. Results may not transfer.
5-F analog Lacks hydroxyl group; missing key H-bond donor/acceptor pattern. Cannot replicate interaction profiles of the full scaffold.
Metabolic context Non-fluorinated analog may undergo oxidative metabolism at C5; class-level evidence suggests fluorine improves stability, but direct data needed.

Quantitative Differentiation Evidence for 5-Fluoro-4-hydroxynicotinonitrile Against Key Analogs


Predicted pKa Modulation via C5 Fluorination Enables Differential Ionization State Relative to Non-Fluorinated 4-Hydroxynicotinonitrile

5-Fluoro-4-hydroxynicotinonitrile exhibits a predicted acidic pKa of 5.30±0.10 for the C4 hydroxyl group, a value significantly lowered by the electron-withdrawing inductive effect of the adjacent C5 fluorine atom . In contrast, the non-fluorinated analog 4-hydroxynicotinonitrile is expected to have a higher pKa (typically ~8-10 for phenolic hydroxyls on pyridine), leading to a substantial difference in ionization state at physiological pH. The lower pKa of the fluorinated derivative means it will exist predominantly in the deprotonated, anionic form under many biological assay conditions, which can critically affect solubility, permeability, and target binding [1].

pKa Modulation
Class-level inference
ΔpKa ≈ -2.7 to -4.7
Supports ionization-state dependent assay design
Predicted from software; experimental validation recommended
Medicinal Chemistry Physicochemical Profiling Fluorine Chemistry

Strategic Fluorine Placement Blocks a Primary Site for Cytochrome P450-Mediated Oxidative Metabolism

The C5 position on the pyridine ring is a common site for cytochrome P450-mediated aromatic hydroxylation and subsequent metabolic clearance. In 5-fluoro-4-hydroxynicotinonitrile, the C5 fluorine atom acts as a metabolically stable blocking group, preventing oxidation at this position [1]. While no direct in vitro metabolic stability data are available for this specific compound, the general principle that fluorine substitution at metabolically labile sites enhances metabolic stability is well-established across multiple drug discovery programs. In contrast, non-fluorinated 4-hydroxynicotinonitrile lacks this protection and may be more susceptible to oxidative metabolism at the C5 position.

Metabolic Blocking
Class-level
C5-F blocks oxidative metabolism site
May support metabolic stability screening context
Based on fluorine chemistry principles; no compound-specific data
Drug Metabolism ADME Medicinal Chemistry

Nitrile Group as a Carboxylic Acid Bioisostere: Fluorine Modulation of Electronic Properties

The nitrile (-CN) moiety at the C3 position is a recognized bioisostere for carboxylic acids (-COOH), often improving membrane permeability while retaining key hydrogen-bond acceptor capabilities. The adjacent C5 fluorine atom can electronically tune the nitrile group's properties, potentially modulating target binding interactions [1]. 5-Fluoro-4-hydroxynicotinonitrile thus offers a unique scaffold where the bioisosteric nitrile is electronically influenced by fluorine, a feature not present in non-fluorinated 4-hydroxynicotinonitrile. This differentiation may be critical in structure-activity relationship (SAR) studies where fine-tuning of electronic parameters is required.

Nitrile Bioisostere
Context-dependent
Nitrile electronically tuned by adjacent fluorine
Supports SAR electronic parameter exploration
Qualitative differentiation; electronic parameters not measured
Bioisosterism Drug Design Medicinal Chemistry

Recommended Research Applications for 5-Fluoro-4-hydroxynicotinonitrile Based on Differentiating Evidence


Medicinal Chemistry Lead Optimization and SAR Studies

Use as a versatile building block in structure-activity relationship (SAR) campaigns to explore the impact of fluorine substitution on potency, selectivity, and metabolic stability. The combination of a bioisosteric nitrile, a tunable phenolic hydroxyl, and a metabolically blocking fluorine provides multiple vectors for optimization [1].

Synthesis of Fluorinated Heterocyclic Libraries for Drug Discovery

Employ as a key intermediate in the synthesis of more complex fluorinated heterocycles (e.g., furo[2,3-b]pyridines, pyrido[2,3-d]pyrimidines) that are privileged scaffolds in kinase inhibitor and antimicrobial drug discovery. The fluorine atom can also serve as a handle for further derivatization via nucleophilic aromatic substitution .

Physicochemical and In Vitro ADME Probe for Fluorine Effects

Utilize as a model compound to experimentally validate the predicted pKa modulation and metabolic stability enhancements conferred by fluorine substitution. This can inform the design of more complex fluorinated drug candidates and calibrate in silico prediction models .

Application
Selection Property
Validation Focus
Lead optimization & SAR studies
Fluorinated building block with tunable pKa
pKa-dependent ionization state and target binding context
Fluorinated heterocyclic library synthesis
Multifunctional scaffold (OH, CN, F)
Derivatization potential and scaffold reactivity
Physicochemical & ADME probe
Fluorine-mediated pKa shift and metabolic stability context
In vitro pKa measurement and clearance assays
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